molecular formula C11H15BN2O2 B3017824 (1-Butylindazol-5-yl)boronic acid CAS No. 2377607-59-3

(1-Butylindazol-5-yl)boronic acid

Cat. No.: B3017824
CAS No.: 2377607-59-3
M. Wt: 218.06
InChI Key: QCZVQQBAVOIRJV-UHFFFAOYSA-N
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Description

(1-Butylindazol-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Mechanism of Action

Target of Action

The primary target of (1-Butylindazol-5-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The compound, as an organoboron reagent, plays a crucial role in this reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is stable and readily prepared . It’s also environmentally benign, which suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by environmental factors. The compound is known to be stable and environmentally benign , suggesting it can maintain its efficacy under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Butylindazol-5-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, one common method is the reaction of an organolithium or Grignard reagent with a boric ester like trimethyl borate at low temperatures to prevent over-alkylation . Another method involves the iridium-catalyzed borylation of arenes followed by oxidative cleavage of the resulting boronate esters .

Industrial Production Methods

Industrial production of boronic acids often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The choice of method depends on the specific requirements of the production process, including the desired scale, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(1-Butylindazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling produces biaryl compounds, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 2-Thienylboronic acid
  • 3-Pyridylboronic acid

Uniqueness

(1-Butylindazol-5-yl)boronic acid is unique due to its indazole moiety, which imparts specific electronic and steric properties. This makes it particularly useful in applications where selective binding and reactivity are required. Compared to other boronic acids, it offers distinct advantages in terms of stability and reactivity .

Properties

IUPAC Name

(1-butylindazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BN2O2/c1-2-3-6-14-11-5-4-10(12(15)16)7-9(11)8-13-14/h4-5,7-8,15-16H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZVQQBAVOIRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(N=C2)CCCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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